

Application Notes and Protocols: Dioleoyl Adipate in Food Packaging Films

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Compound of Interest

Compound Name: Dioleoyl adipate

Cat. No.: B13741135

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Introduction

Dioleoyl adipate (DOA), the diester of oleyl alcohol and adipic acid, is a versatile plasticizer utilized in the manufacturing of flexible food packaging films. Its primary function is to increase the flexibility, workability, and durability of polymers by reducing the intermolecular forces between polymer chains. With the growing demand for bio-based and biodegradable packaging materials, **dioleoyl adipate** is being investigated as a plasticizer for polymers such as poly(lactic acid) (PLA) and polyhydroxyalkanoates (PHAs). This document provides an overview of its application, performance data, and detailed protocols for the preparation and characterization of food packaging films incorporating **dioleoyl adipate**.

Applications in Food Packaging

Dioleoyl adipate serves as a plasticizer to improve the physical properties of polymer films, making them more suitable for food packaging applications. A key area of research is its use in biodegradable polymer composites. For instance, it has been successfully incorporated into films made from bacterial polyester, specifically poly(3-hydroxybutyrate-co-3-hydroxyvalerate), to enhance their mechanical properties. The European Food Safety Authority (EFSA) has evaluated the use of **dioleoyl adipate** as a plasticizer in food contact materials and has established specific migration limits, underscoring the importance of migration testing for regulatory compliance.

Performance Data

The incorporation of **dioleoyl adipate** significantly influences the mechanical and barrier properties of food packaging films. The following table summarizes the performance of a composite film based on bacterial polyester and a **dioleoyl adipate** composition.

Table 1: Mechanical Properties of Poly(3-hydroxybutyrate-co-3-hydroxyvalerate) Composite Films

Property	Value	Units
Tensile Strength	16.8	MPa
Elongation at Break	780	%
Data sourced from a study on biodegradable composite films containing dioleoyl adipate.		

Experimental Protocols

The following sections detail the protocols for preparing and evaluating food packaging films containing **dioleoyl adipate**.

Protocol for Film Preparation: Solvent Casting Method

This protocol describes a common laboratory method for preparing polymer films with **dioleoyl adipate**.

Materials:

- Polymer resin (e.g., PLA, PHBV)
- **Dioleoyl adipate**
- Volatile solvent (e.g., chloroform, dichloromethane)
- Glass Petri dish or flat glass plate
- Magnetic stirrer and hotplate

- Desiccator

Procedure:

- **Dissolution:** Dissolve a known quantity of the polymer resin in the chosen solvent at a concentration of 2-5% (w/v). Stir the mixture using a magnetic stirrer until the polymer is completely dissolved. This may require gentle heating.
- **Plasticizer Addition:** Add the desired percentage of **dioleoyl adipate** (e.g., 5%, 10%, 15% by weight of the polymer) to the polymer solution.
- **Homogenization:** Continue stirring the mixture for 1-2 hours at room temperature to ensure the **dioleoyl adipate** is uniformly dispersed.
- **Casting:** Pour the homogenized solution into a clean, dry glass Petri dish or onto a level glass plate. Ensure the solution spreads evenly to achieve a uniform thickness.
- **Solvent Evaporation:** Place the cast film in a fume hood at ambient temperature for 24-48 hours to allow for slow evaporation of the solvent.
- **Drying:** Once the film is solidified, carefully peel it from the glass surface. Place the film in a desiccator or a vacuum oven at a low temperature (e.g., 40°C) for at least 24 hours to remove any residual solvent.
- **Storage:** Store the prepared films in a desiccator to prevent moisture absorption prior to characterization.

Protocol for Mechanical Property Testing

This protocol is based on standard methods like ASTM D882 for determining the tensile strength and elongation at break of thin plastic films.

Equipment:

- Universal Testing Machine (UTM) with a suitable load cell
- Film cutting die or sharp razor blade

- Calipers or micrometer

Procedure:

- **Sample Preparation:** Cut the prepared films into rectangular strips of specific dimensions (e.g., 10 mm width x 100 mm length) as required by the testing standard.
- **Thickness Measurement:** Measure the thickness of each sample at several points along its length using a micrometer and calculate the average thickness.
- **Testing:**
 - Set the initial grip separation and crosshead speed on the UTM (e.g., 50 mm and 10 mm/min, respectively).
 - Mount the film strip securely in the grips of the UTM, ensuring it is not slipping and is aligned vertically.
 - Start the test. The machine will pull the film until it ruptures.
- **Data Analysis:** The UTM software will record the load and displacement.
 - **Tensile Strength (MPa):** Calculated as the maximum load sustained by the sample divided by its original cross-sectional area.
 - **Elongation at Break (%):** Calculated as the change in length at the point of rupture divided by the initial gauge length, multiplied by 100.
- **Replicates:** Test at least five specimens for each film formulation to ensure statistical significance.

Protocol for Water Vapor Permeability (WVP) Testing

This protocol follows the principles of the desiccant method outlined in ASTM E96/E96M.

Equipment:

- Permeability cups (e.g., Payne permeability cup)

- Desiccant (e.g., anhydrous calcium chloride)
- Analytical balance (accurate to 0.1 mg)
- Environmental chamber with controlled temperature and humidity
- Sealing material (e.g., wax or a gasket)

Procedure:

- **Sample Preparation:** Cut circular samples of the film with a diameter that fits the permeability cup.
- **Cup Preparation:** Place the desiccant inside the permeability cup, filling it to about two-thirds of its depth.
- **Sample Mounting:** Place the film sample over the mouth of the cup. Secure it tightly using a sealing ring and/or wax to ensure an airtight seal.
- **Initial Weighing:** Weigh the entire cup assembly (cup + desiccant + film) accurately.
- **Incubation:** Place the assembly in an environmental chamber set to a specific temperature and relative humidity (e.g., 25°C and 50% RH).
- **Periodic Weighing:** Remove the cup from the chamber at regular intervals (e.g., every 2 hours for the first 24 hours, then every 24 hours) and weigh it.
- **Data Analysis:**
 - Plot the weight gain versus time. The slope of the linear portion of this graph represents the rate of water vapor transmission.
 - Calculate the Water Vapor Transmission Rate (WVTR) and then the Water Vapor Permeability (WVP) using the equations provided in the ASTM E96 standard, taking into account the film thickness and the water vapor pressure differential across the film.

Protocol for Migration Analysis

This protocol outlines a general procedure for determining the migration of **dioleoyl adipate** from the packaging film into food simulants, typically analyzed by Gas Chromatography-Mass Spectrometry (GC-MS).

Materials:

- Food simulants (e.g., 10% ethanol for aqueous foods, 50% ethanol for alcoholic foods, olive oil for fatty foods)
- Migration cells or glass containers
- Incubator or oven
- GC-MS system
- Hexane or other suitable extraction solvent

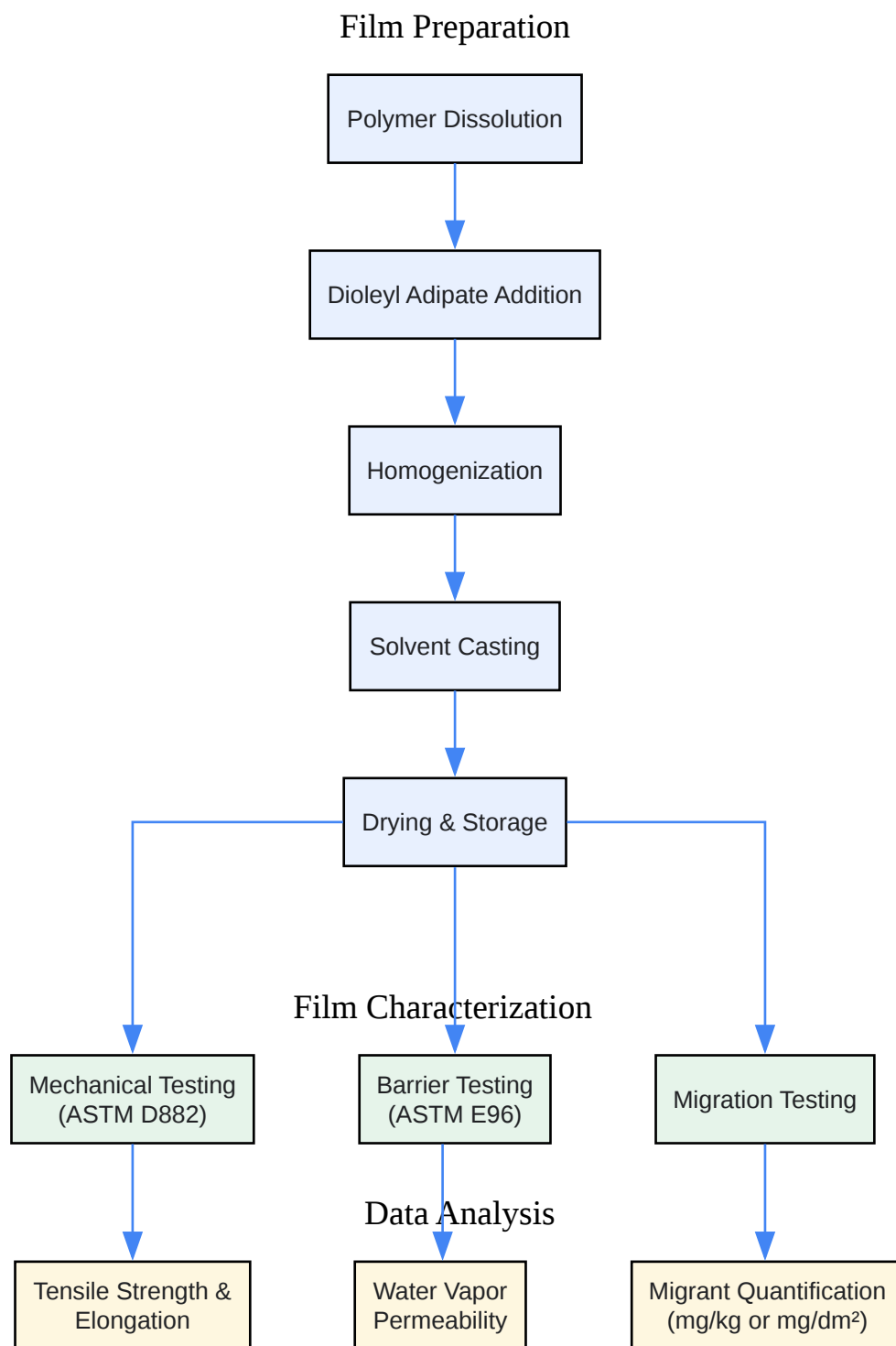
Procedure:

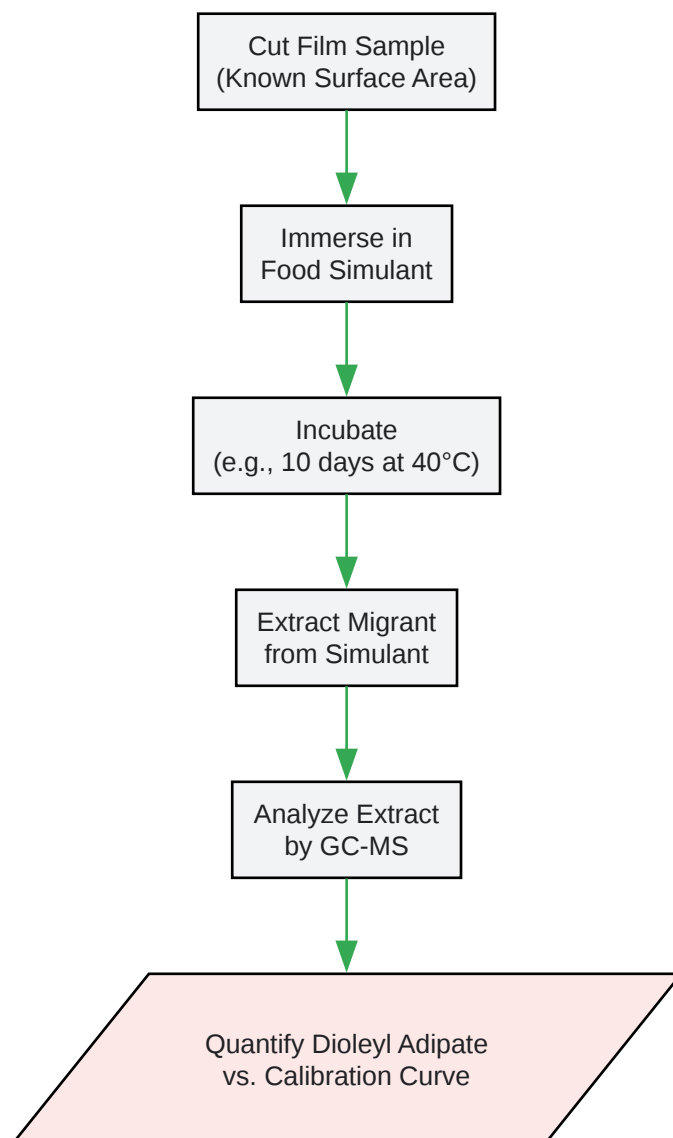
- Sample Preparation: Cut the film into known dimensions (e.g., 1 dm²).
- Migration Test:
 - Place the film sample in a migration cell or glass container.
 - Add a known volume of the selected food simulant, ensuring the film is completely immersed.
 - Seal the container and incubate under conditions representative of intended use (e.g., 10 days at 40°C).
- Sample Extraction:
 - For aqueous simulants: Perform a liquid-liquid extraction of the simulant with hexane.
 - For fatty food simulants (olive oil): The oil sample may need to be diluted with hexane and undergo a cleanup step (e.g., solid-phase extraction) to remove interfering lipids.

- GC-MS Analysis:
 - Inject a known volume of the extract into the GC-MS system.
 - The GC will separate the components of the extract, and the MS will identify and quantify the **dioleoyl adipate** based on its characteristic mass spectrum and retention time.
- Quantification: Calculate the concentration of **dioleoyl adipate** in the food simulant using a calibration curve prepared with standards of known concentrations. Express the migration level in mg/kg of simulant or mg/dm² of the film surface area.

Visualizations

The following diagrams illustrate the experimental workflows described in the protocols.





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